4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization using a suitable catalyst . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents such as N-bromosuccinimide; reactions are usually conducted in inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting downstream signaling pathways involved in tumor growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar biological activities.
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with potential medicinal applications.
Uniqueness
4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 4-position enhances its lipophilicity and may improve its ability to interact with hydrophobic pockets in target proteins.
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C8H9N3/c1-5-2-3-10-8-7(5)6(9)4-11-8/h2-4H,9H2,1H3,(H,10,11) |
InChI Key |
ACPYXORAINGMOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.